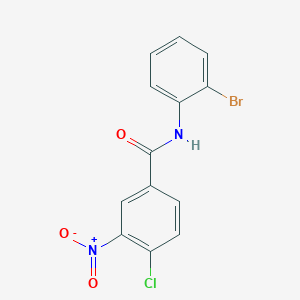

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2O3/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-10(15)12(7-8)17(19)20/h1-7H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKNULDICXHHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362414 | |

| Record name | N-(2-bromophenyl)-4-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349619-73-4 | |

| Record name | N-(2-bromophenyl)-4-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Direct Amidation via Acid Chloride Intermediate

This two-step approach is widely employed for arylbenzamide synthesis:

- Synthesis of 4-chloro-3-nitrobenzoyl chloride :

- 4-Chloro-3-nitrobenzoic acid is treated with excess thionyl chloride (SOCl₂) in dimethylformamide (DMF) as a catalyst.

- Conditions : Reflux at 70–80°C for 4–6 hours.

- Key advantage : High conversion efficiency (>95%) due to SOCl₂’s strong acylating capability.

- Coupling with 2-bromoaniline :

- The acid chloride intermediate reacts with 2-bromoaniline in anhydrous DMF at 60–70°C for 8–12 hours.

- Molar ratio : 1:1.2 (acid chloride to amine) to ensure complete reaction.

- Workup : The mixture is quenched with ice-cold water, and the precipitate is filtered and purified via column chromatography (hexane/ethyl acetate, 4:1).

Method B: One-Pot Sulfonamide-Assisted Synthesis

An alternative pathway modifies electrophilic substitution and desulfonation steps:

- Bromination and sulfonation :

- 4-Chloro-3-nitrobenzenesulfonic acid undergoes bromination with N-bromosuccinimide (NBS) in concentrated H₂SO₄ at 50–60°C.

- Desulfonation and amidation :

Critical Reaction Parameters

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 70–85% | 60–75% |

| Reaction Time | 12–14 hours | 16–20 hours |

| Key Challenges | Moisture sensitivity | Byproduct formation |

| Purification | Column chromatography | Recrystallization |

Spectroscopic Characterization

The compound is confirmed via:

Industrial-Scale Considerations

- Solvent Choice : DMF is preferred for its high polarity and ability to stabilize intermediates, though acetonitrile offers easier recovery.

- Cost Efficiency : Method A is more economical due to fewer steps and higher yields, while Method B is viable for substrates requiring regioselective bromination.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro substituent undergoes SNAr due to electron-withdrawing effects from the 3-nitro group, which polarizes the aromatic ring. This reaction typically occurs under basic conditions with nucleophiles such as amines, alkoxides, or thiols .

Example Reaction:

Key Findings:

-

Substituent position significantly impacts reactivity:

Reduction of the Nitro Group

The 3-nitro group is reduced to an amine under catalytic hydrogenation or via metal-acid systems, enabling further functionalization .

Example Reaction:

Conditions and Yields:

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C | Ethanol | 85–90 | |

| Fe/HCl | Fe powder | HCl/EtOH | 75–80 |

Suzuki–Miyaura Cross-Coupling

The 2-bromophenyl group participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl–aryl bond formation.

Example Reaction:

Optimized Conditions:

-

Catalyst: Pd(PPh) (2 mol%)

-

Base: NaCO

-

Solvent: DME/HO (4:1)

-

Temperature: 90°C

Amide Hydrolysis

The benzamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Example Reaction:

Kinetic Data:

-

Acidic hydrolysis (6M HCl, reflux): 85% conversion in 6 hours.

-

Basic hydrolysis (NaOH/EtOH): Slower due to competing nitro-group reduction .

Comparative Reactivity Table

Research Insights

-

SNAr Selectivity: The nitro group’s meta-directing nature ensures exclusive substitution at C4, avoiding competing reactions at other positions .

-

Bromine Stability: The 2-bromophenyl group remains intact under most conditions except during Suzuki coupling.

-

Pharmacological Relevance: Reduced derivatives (e.g., 3-aminobenzamides) show enhanced bioavailability in drug-discovery studies .

This compound’s multifunctional reactivity makes it a versatile intermediate in synthesizing complex molecules for medicinal and materials chemistry.

Scientific Research Applications

Chemistry Applications

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide serves as a valuable building block in organic synthesis. Its structural characteristics enable it to participate in various chemical reactions:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, acting as an intermediate in multi-step reactions.

- Study of Reaction Mechanisms : The compound is employed in research to understand reaction mechanisms involving electrophilic aromatic substitution and nucleophilic substitution due to its reactive halogen and nitro groups.

Biological Applications

The compound has been investigated for its biological activities, particularly its potential therapeutic effects:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. This compound is hypothesized to possess similar properties due to the presence of the nitro group, which is known for its bioactivity.

Pharmaceutical Applications

The compound is being studied for its potential role as a pharmaceutical intermediate:

- Drug Development : It may serve as a precursor for developing new drugs targeting various diseases, including cancer. Its structural features allow it to interact with biological targets effectively.

| Application | Description |

|---|---|

| Anticancer Agents | Investigated for its ability to inhibit cancer cell proliferation through modulation of specific pathways. |

| Drug Intermediates | Used in synthesizing compounds that target specific molecular pathways associated with diseases. |

Case Studies

- Anticancer Activity :

- Antiparasitic Activity :

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-chloro-3-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes, receptors, or DNA. The presence of the nitro, bromine, and chlorine groups can influence its binding affinity and selectivity towards these targets.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.

Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

DNA: The compound can intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Key Findings :

- Nitro groups at the 3-position (target compound) vs. 2-position () influence electronic distribution, affecting reactivity and solubility .

Comparison Based on Substituent Variations

Substituent diversity on the benzamide core and phenyl ring modulates physicochemical and functional properties:

Table 2: Substituent-Driven Variations in Benzamide Derivatives

Key Findings :

- Electron-donating groups (e.g., OCH₃ in ) increase solubility, whereas electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilicity and reactivity .

Physicochemical and Spectroscopic Properties

- Molecular Weight and Solubility : Derivatives with molecular weights ~350–360 g/mol (e.g., N-(3-bromophenyl)-4-chloro-3-nitrobenzamide) typically exhibit moderate solubility in organic solvents due to halogen and nitro groups .

- Spectroscopic Behavior : Nitro groups absorb strongly in UV-Vis spectra (~300–400 nm), while bromine and chlorine atoms influence NMR chemical shifts . For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () showed fluorescence at 420 nm, suggesting that nitro-substituted analogs may exhibit quenched fluorescence due to electron-withdrawing effects .

Biological Activity

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Bromine at the ortho position relative to the amide group.

- Chloro and nitro groups that are known to enhance biological activity through electron-withdrawing effects.

The presence of these halogenated and nitro functional groups significantly influences the compound's chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which include:

- Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. It may induce apoptosis through the activation of caspase pathways, thereby leading to cell death in cancerous cells.

- Antimicrobial Activity : Preliminary studies suggest that it can inhibit bacterial growth by targeting enzymes essential for cell wall biosynthesis .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Small Cell Lung Cancer (SCLC) : The compound has shown promising results in inhibiting SCLC cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Antimicrobial Properties

In antimicrobial studies, this compound has demonstrated effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 30 |

Case Studies

- In Vitro Studies on Cancer Cells : A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in SCLC and breast cancer cells .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against common pathogens. The results indicated that it effectively inhibited bacterial growth, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for N-(2-bromophenyl)-4-chloro-3-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via amide coupling between 2-bromoaniline and 4-chloro-3-nitrobenzoyl chloride. Key steps include:

Acyl Chloride Preparation : React 4-chloro-3-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux to generate the acyl chloride.

Amide Formation : Add 2-bromoaniline dropwise to the acyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a base like triethylamine (TEA) to neutralize HCl byproducts .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Optimization : Adjust molar ratios (1:1.2 for acyl chloride:amine), temperature (0°C to room temperature), and reaction time (4–12 hours) to maximize yield (typically 60–85%) .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

- ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.0 ppm for aromatic protons adjacent to nitro groups; δ ~165–170 ppm for carbonyl carbons). Compare with similar benzamide derivatives .

- Mass Spectrometry (MS) : Use electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 369.5 for C₁₃H₈BrClN₂O₃).

- UV-Vis : Monitor nitro group absorption (~270–320 nm) for purity assessment .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL (space group, torsion angles, hydrogen bonding) .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic structures be resolved?

Methodological Answer: Discrepancies often arise due to dynamic effects (e.g., rotational isomerism in solution vs. static crystal packing). Strategies include:

Variable-Temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures (−40°C to 25°C).

DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with crystallographic data to identify dominant conformers .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing solid-state packing .

Q. What challenges arise in regioselectivity during functionalization, and how can side products be minimized?

Methodological Answer: The nitro and bromo substituents can compete in electrophilic substitution. Mitigation strategies:

Directed Metalation : Use directing groups (e.g., amide NH) to control functionalization sites.

Protection/Deprotection : Temporarily protect the nitro group (e.g., reduction to NH₂ followed by acetylation) before bromination .

HPLC-MS Monitoring : Track reaction progress and isolate by-products (e.g., di-substituted derivatives) using reverse-phase C18 columns .

Q. How can computational methods guide the design of bioactivity assays for this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against targets (e.g., kinase enzymes) using the nitro group as a hydrogen bond acceptor.

- ADMET Prediction (SwissADME) : Assess pharmacokinetic properties (e.g., logP ~3.2, high membrane permeability) to prioritize in vitro assays .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing nitro vs. bromo groups) on bioactivity using datasets from analogous benzamides .

Q. What are the best practices for resolving ambiguous electron density in X-ray structures of this compound?

Methodological Answer:

High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).

TWINLAW in SHELXL : Apply twin refinement for crystals with pseudo-merohedral twinning .

Occupancy Refinement : Model disorder (e.g., nitro group rotation) with PART instructions and restrain displacement parameters (ISOR/DFIX) .

Q. How do solvent polarity and reaction temperature affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Buchwald–Hartwig Amination : In polar aprotic solvents (DMF, 80°C), the bromo substituent undergoes Pd-catalyzed coupling with amines.

- Suzuki–Miyaura : Use Pd(PPh₃)₄ in THF/H₂O (60°C) to couple with boronic acids. Monitor by TLC (Rf shift) and optimize ligand/base pairs (e.g., K₂CO₃ vs. Cs₂CO₃) .

Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.